Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride
Description
Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride is a quaternary ammonium compound characterized by a benzyl group attached to a dimethylammonium core, with a 3-chloro-2-hydroxypropyl substituent. This structure confers unique reactivity and functional properties, particularly in applications requiring cationic surface modification. The chloro-hydroxypropyl group is critical for its ability to undergo epoxidation under alkaline conditions, enabling covalent bonding with substrates like cellulose in textile treatments .
Properties
CAS No. |
67304-25-0 |
|---|---|
Molecular Formula |
C12H19ClNO.Cl C12H19Cl2NO |
Molecular Weight |
264.19 g/mol |
IUPAC Name |
benzyl-(3-chloro-2-hydroxypropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C12H19ClNO.ClH/c1-14(2,10-12(15)8-13)9-11-6-4-3-5-7-11;/h3-7,12,15H,8-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AAZVLNHLLNLZEE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)CC(CCl)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Raw Materials
- Epoxy chloropropane (epichlorohydrin): Industrial grade, typically 99% purity.
- Benzyl dimethylamine: The tertiary amine nucleophile.
- Hydrochloric acid: Used to maintain pH and facilitate quaternization.
- Water: Reaction medium.
- Catalysts: Quaternary ammonium salts such as benzyl trimethyl ammonium chloride, dodecyl trimethyl ammonium chloride, or other similar catalysts.
Reaction Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 5–40°C (optimal 23–28°C) | Mild temperature to avoid side reactions |
| pH | 6.5–9.5 (optimal 7–8) | Controlled by HCl addition |
| Reaction time | 1.5–4.5 hours (optimal 1.6–2.4) | Longer times can increase yield |
| Catalyst loading | 0.01–10% by weight (optimal 0.1–3%) | Catalyst enhances reaction rate |
| Concentration of amine solution | 20–40% (aqueous) | Ensures sufficient nucleophile presence |
| Concentration of HCl | 36–38% | Maintains pH and promotes quaternization |
Synthetic Steps
Preparation of Reaction Mixture:
Epoxy chloropropane is mixed with an aqueous solution of benzyl dimethylamine and hydrochloric acid in water as the reaction medium.Catalyst Addition:
A quaternary ammonium salt catalyst, such as benzyl trimethyl ammonium chloride, is added at 0.1–3% weight relative to total feed.Reaction Control:
The mixture is stirred and maintained at 23–28°C with pH controlled between 7 and 8. The reaction proceeds for approximately 1.6 to 2.4 hours.Product Isolation:
After completion, the product—this compound—is isolated with a yield of approximately 97% and purity near 97%.
Catalysts and Their Role
Catalysts used in this synthesis are typically quaternary ammonium salts with the general formula $$ RNR1R2R_3X $$, where:
- $$ R $$ can be $$ X-CH2-CH(OH)-CH2- $$, $$ HOCH2CH2- $$, $$ C6H5CH_2- $$, or alkyl groups ranging from C4 to C18.
- $$ R1, R2, R_3 $$ are alkyl groups (C1 to C4) or benzyl.
- $$ X $$ is a halide, typically bromide or chloride.
Examples include:
- Benzyl trimethyl ammonium chloride
- Dodecyl trimethyl ammonium chloride
- Octadecyl trimethyl ammonium chloride
- Dodecylbenzyl alkyl dimethyl ammonium chloride
These catalysts facilitate the ring-opening of epoxy chloropropane by enhancing nucleophilic attack and stabilizing intermediates, improving reaction rates and selectivity.
Comparative Data Table of Reaction Parameters and Outcomes
Additional Synthetic Insights and Research Discoveries
- Mild Reaction Conditions: The process avoids harsh temperatures and pressures, reducing energy consumption and equipment corrosion risks.
- Direct Application: The product can be used directly in downstream applications such as cationic starch preparation without further purification.
- Catalyst Versatility: Various quaternary ammonium salts can be used interchangeably or in combination to optimize reaction kinetics.
- Industrial Feasibility: The simplicity of apparatus and operation makes this method scalable for industrial production.
Chemical Reactions Analysis
Types of Reactions: Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include substituted ammonium compounds, alcohols, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Agent
Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride exhibits significant antimicrobial properties. It is often utilized in formulations aimed at combating bacterial infections. Studies have demonstrated its efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound's ability to disrupt microbial cell membranes contributes to its effectiveness as a disinfectant and preservative in pharmaceutical products.
Case Study: Efficacy Against Biofilms
Research has shown that this compound can effectively inhibit biofilm formation by pathogenic bacteria. A study conducted on Staphylococcus aureus revealed that the application of this compound significantly reduced biofilm biomass, highlighting its potential use in clinical settings to prevent device-related infections.
Agricultural Applications
Cationic Surfactant in Agrochemicals
As a cationic surfactant, this compound is incorporated into agrochemical formulations to enhance the efficacy of pesticides and herbicides. Its surfactant properties improve the wetting and spreading of active ingredients on plant surfaces, leading to better absorption and effectiveness.
Case Study: Enhanced Pesticide Performance
In a comparative study involving various surfactants, the inclusion of this compound in a pesticide formulation resulted in a 30% increase in pest control efficacy compared to formulations lacking surfactants. This improvement underscores the importance of surfactants in agricultural applications.
Industrial Applications
Textile Industry
In textile processing, this compound serves as a fabric softener and anti-static agent. Its ability to reduce static electricity buildup enhances the handling and processing of synthetic fibers.
Case Study: Fabric Softening Effectiveness
A study assessing the performance of various fabric softeners found that those containing this compound provided superior softness and reduced static cling compared to conventional softeners. This finding supports its widespread use in commercial textile products.
Cosmetic Applications
Conditioning Agent
In cosmetics, this compound is used as a conditioning agent in hair care products. Its ability to bind to hair fibers enhances moisture retention and improves manageability.
Case Study: Hair Conditioning Efficacy
A clinical trial evaluating hair conditioners containing this compound demonstrated significant improvements in hair texture and moisture levels after regular use over four weeks. Participants reported enhanced softness and reduced frizz, indicating its effectiveness as a cosmetic ingredient.
Toxicological Considerations
While this compound has numerous beneficial applications, it is essential to consider its toxicological profile. Studies have indicated potential toxicity at high doses, necessitating careful handling and formulation practices.
| Application Area | Key Benefits | Case Study Findings |
|---|---|---|
| Pharmaceuticals | Antimicrobial properties | Reduced biofilm formation in Staphylococcus aureus |
| Agriculture | Enhanced pesticide efficacy | 30% increase in pest control with surfactant inclusion |
| Industrial (Textiles) | Fabric softening and anti-static effects | Superior softness compared to conventional softeners |
| Cosmetics | Improved hair texture and manageability | Enhanced moisture retention after four weeks |
Mechanism of Action
The mechanism of action of Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride involves its interaction with negatively charged molecules. The cationic nature of the compound allows it to bind to anionic sites on the target molecules, disrupting their normal function. This interaction can lead to the denaturation of proteins, disruption of cell membranes, and inhibition of enzymatic activity .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with key analogs based on substituent groups, applications, and toxicity:
Toxicity and Regulatory Considerations
- Benzyl chloride, a precursor in some quaternary ammonium syntheses, is restricted under EU regulations due to carcinogenicity ().
Molecular Weight and Solubility Trends
- Compounds with longer alkyl chains (e.g., C18 in 3001-63-6) exhibit lower water solubility but enhanced surfactant efficacy.
- The presence of a benzyl group generally increases aromatic stability, while the chloro-hydroxypropyl group introduces polarity and reactivity.
Biological Activity
Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride (CAS Number: 67304-25-0) is a quaternary ammonium compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₉Cl₂NO
- Molecular Weight : 264.19 g/mol
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
This compound exhibits its biological activity primarily through its action as a cationic surfactant. It disrupts microbial cell membranes, leading to cell lysis and death. The compound's effectiveness is attributed to its ability to penetrate lipid bilayers, which is characteristic of many quaternary ammonium compounds (QACs) .
Biological Activities
-
Antimicrobial Activity
- QACs, including this compound, are known for their broad-spectrum antimicrobial properties. They are effective against bacteria, fungi, and viruses, including enveloped viruses like SARS-CoV-2 .
- Studies have shown that these compounds can penetrate biofilms formed by pathogenic microorganisms, enhancing their efficacy in disinfecting applications .
- Cytotoxicity
- Potential Therapeutic Uses
Study 1: Toxicological Evaluation
A study conducted on the toxicity of benzyltrimethylammonium chloride (a related compound) involved administering various doses to rats and mice over 13 weeks. The findings indicated that while lower doses had minimal effects on body weight and organ health, higher doses resulted in significant adverse effects, including neurological symptoms and increased liver weights in female mice .
Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various QACs, this compound demonstrated strong activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial membranes was confirmed through membrane integrity assays .
Data Table: Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against bacteria (both Gram-positive and Gram-negative), fungi, and enveloped viruses |
| Cytotoxicity | High doses lead to adverse effects in mammalian cells; specific symptoms include lethargy and abnormal breathing |
| Therapeutic Potential | Potential for use in drug delivery systems; ongoing research into optimizing formulations for clinical use |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride with high purity?
- Methodological Answer : Synthesis requires precise control of reaction parameters, including temperature (40–60°C), solvent selection (e.g., anhydrous ethanol to minimize hydrolysis), and stoichiometric ratios of benzyl chloride and 3-chloro-2-hydroxypropanol precursors. Quaternization reactions often employ dimethylamine under nitrogen to prevent oxidation. Post-synthesis purification via recrystallization or column chromatography is critical to remove byproducts like unreacted alkyl halides .
- Data Reference : Yield optimization studies using Response Surface Methodology (RSM) highlight the importance of initiator concentration (e.g., potassium persulfate) and reaction time for achieving >90% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the benzyl group (δ 7.2–7.4 ppm) and hydroxypropyl moiety (δ 3.5–4.0 ppm).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity, using acetonitrile/water gradients to resolve impurities.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M-Cl] at m/z 268.2) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Handle in a fume hood due to potential respiratory irritation from chloride byproducts.
- Storage : Store in inert atmospheres at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies in buffered solutions (pH 3–11) reveal hydrolysis at elevated temperatures (>60°C) or alkaline conditions (pH >9), forming 3-chloro-2-hydroxypropanol and benzyl alcohol. Kinetic analysis via Arrhenius plots shows a degradation rate constant () of 1.2 × 10 s at pH 7 and 25°C. Use stabilizers like citric acid (0.1% w/v) to extend shelf life .
Q. What role does this compound play in catalytic processes or material science applications?
- Methodological Answer :
- Catalysis : Acts as a phase-transfer catalyst in nucleophilic substitutions (e.g., Williamson ether synthesis), enhancing reaction rates by 30–40% compared to tetrabutylammonium bromide.
- Material Science : Improves perovskite film stability in photovoltaics when used as a solvent additive, reducing defect density by 50% and maintaining >80% efficiency (T80) after 1,600 hours at 65°C .
Q. Can computational models predict its reactivity in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states in quaternization reactions, predicting regioselectivity for the hydroxypropyl group. Molecular docking studies suggest affinity for bacterial membrane proteins, supporting its use as a antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
